molecular formula C12H14O B030223 4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one CAS No. 2979-69-3

4,4-Dimethyl-3,4-dihydronaphthalen-1(2h)-one

Cat. No. B030223
CAS RN: 2979-69-3
M. Wt: 174.24 g/mol
InChI Key: NHDVZOXPHYFANX-UHFFFAOYSA-N
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Patent
US05723666

Procedure details

To 1.7 mL (3.0g, 30.6 mmol, 18M) H2SO4 at 5° C. (ice-NaCl bath) was slowly added 783.0 mg (4.49 mmol) of 3,4-dihydro-4,4-dimethyl-naphthalen-1(2H)-one. A solution of HNO3 (426.7 mg 6.88 mmol, 0.43 mL, 16M), and 1.31 g (0.013 mol, 0.74 mL, 18M) Of H2SO4 were slowly added. After 20 min, ice was added and the resulting mixture was extracted with EtOAc. The combined extracts were concentrated under reduced pressure to give a yellow oil from which the title compound, a pale yellow solid, was isolated by column chromatography (10% EtOAC/hexanes).
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
783 mg
Type
reactant
Reaction Step Three
Name
Quantity
0.43 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.74 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[CH3:6][C:7]1([CH3:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10](=[O:17])[CH2:9][CH2:8]1.[N+:19]([O-])([OH:21])=[O:20]>>[CH3:6][C:7]1([CH3:18])[C:16]2[C:11](=[CH:12][C:13]([N+:19]([O-:21])=[O:20])=[CH:14][CH:15]=2)[C:10](=[O:17])[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
1.7 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
ice NaCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
783 mg
Type
reactant
Smiles
CC1(CCC(C2=CC=CC=C12)=O)C
Step Four
Name
Quantity
0.43 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
0.74 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 5° C.
ADDITION
Type
ADDITION
Details
ice was added
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The combined extracts were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1(CCC(C2=CC(=CC=C12)[N+](=O)[O-])=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.